

4-Bromo-2,5-dichlorophenol melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2,5-dichlorophenol**

Cat. No.: **B052177**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-2,5-dichlorophenol**

This guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-2,5-dichlorophenol**, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound as an intermediate. **4-Bromo-2,5-dichlorophenol** is a valuable intermediate for producing insecticidal and acaricidal active substances[1].

Data Presentation: Physicochemical Properties

The key physical and chemical properties of **4-Bromo-2,5-dichlorophenol** (CAS No: 1940-42-7) are summarized in the table below for quick reference and comparison. This compound is a white to off-white crystalline solid or powder with a slight phenolic odor.[2][3]

Property	Value	Source(s)
Melting Point	73 °C	[3] [4]
Boiling Point	271.9 ± 35.0 °C (at 760 mmHg)	
	187 °C (at 80 mmHg)	[4]
Molecular Formula	C ₆ H ₃ BrCl ₂ O	[2] [4]
Molecular Weight	241.897 g/mol	
Density	1.9 ± 0.1 g/cm ³	
Flash Point	118.2 ± 25.9 °C	
pKa	6.98 ± 0.23 (Predicted)	[2] [4]
Solubility	Sparingly soluble in water; Soluble in Methanol	[2] [4]

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for verifying the identity and purity of a chemical compound. A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range.

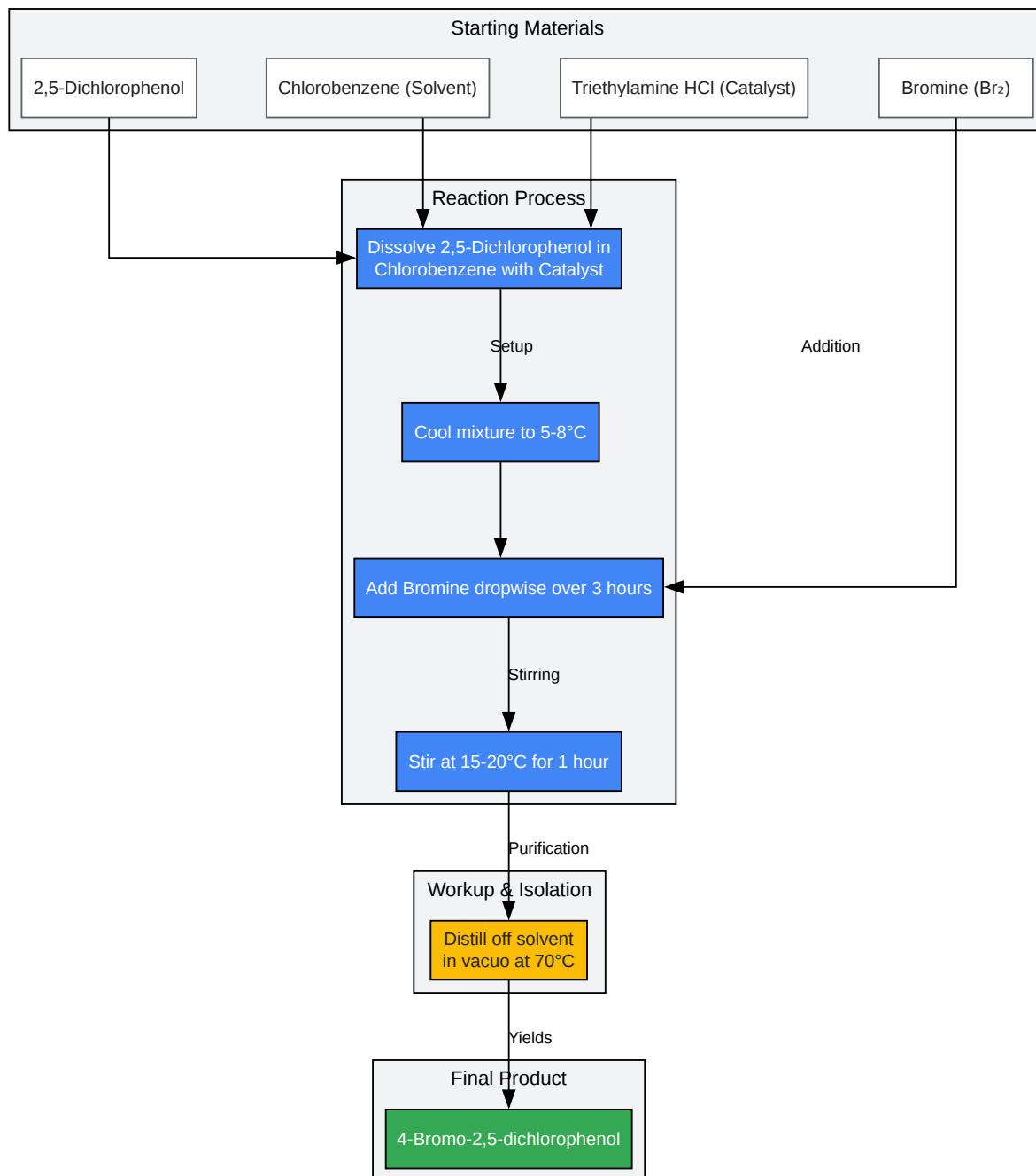
Melting Point Determination (Capillary Method)

This is a common and effective method for determining the melting point of a solid organic compound.

- Sample Preparation: A small amount of the dry **4-Bromo-2,5-dichlorophenol** is finely powdered on a clean, dry surface.[\[5\]](#)[\[6\]](#) The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is then tapped gently, or the sample is compacted by dropping the tube through a long glass tube, to pack the solid into the sealed end to a height of 1-2 mm.[\[6\]](#)[\[7\]](#)

- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube containing a high-boiling point oil (like paraffin) or an electrically heated metal block apparatus (e.g., Mel-Temp).[5]
- Heating and Observation: The apparatus is heated rapidly at first to a temperature about 15-20°C below the expected melting point.[7] The heating rate is then reduced to a slow and steady 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the sample, the heating medium, and the thermometer.
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts completely. This range is the melting point of the sample. For accuracy, the determination should be repeated at least once.

Boiling Point Determination (Micro Method using Thiele Tube)


This method is suitable for determining the boiling point of small quantities of a liquid. Since **4-Bromo-2,5-dichlorophenol** is a solid at room temperature, it would first need to be melted to use this method.

- Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube or a Durham tube.[8] A capillary tube, sealed at one end, is placed into the liquid with its open end down.[8]
- Apparatus Setup: The small test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[8] The entire assembly is then clamped inside a Thiele tube filled with a suitable heating oil, ensuring the sample is immersed below the oil level.[8]
- Heating and Observation: The side arm of the Thiele tube is heated gently.[8] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. When the boiling point of the liquid is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[8]

- Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and stop. The exact moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the substance, as it is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[8]

Logical Workflow Visualization

The following diagram illustrates a common laboratory synthesis pathway for **4-Bromo-2,5-dichlorophenol**, which involves the electrophilic bromination of 2,5-dichlorophenol.[1][2][9]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Bromo-2,5-dichlorophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. labproinc.com [labproinc.com]
- 4. lookchem.com [lookchem.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Bromo-2,5-dichlorophenol melting point and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052177#4-bromo-2-5-dichlorophenol-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com